![molecular formula C14H10N2S B2850716 2-(Phenylsulfanyl)quinoxaline CAS No. 92061-07-9](/img/structure/B2850716.png)
2-(Phenylsulfanyl)quinoxaline
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Overview
Description
2-(Phenylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a phenylsulfanyl group at the second position. Quinoxalines are known for their fused benzene and pyrazine rings, which contribute to their stability and diverse biological activities . The phenylsulfanyl group adds further complexity and potential for unique interactions in various chemical and biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with thiophenol under basic conditions. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiophenol displaces the chlorine atom on the quinoxaline ring . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods: This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylsulfanyl)quinoxaline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Organometallic reagents, palladium catalysts
Major Products:
Oxidation: Phenylsulfoxidequinoxaline, phenylsulfonequinoxaline
Reduction: Tetrahydroquinoxaline derivatives
Substitution: Various substituted quinoxalines depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)quinoxaline in biological systems often involves its interaction with cellular enzymes and receptors. For instance, its anticancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival . The phenylsulfanyl group can enhance the compound’s binding affinity to these molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Quinoxaline: The parent compound, lacking the phenylsulfanyl group, is a simpler structure with broad biological activity.
Phenylquinoxaline: Similar to 2-(Phenylsulfanyl)quinoxaline but with a phenyl group directly attached to the quinoxaline ring.
Sulfonylquinoxaline: Contains a sulfonyl group instead of a sulfanyl group, which can significantly alter its chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the phenylsulfanyl group, which can modulate its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-(Phenylsulfanyl)quinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. Quinoxaline derivatives have gained significant attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and viral diseases. This article focuses on the biological activity of this compound, highlighting its synthesis, antimicrobial properties, anticancer effects, and other pharmacological activities.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with phenylthiol under appropriate conditions. The resulting compound can be characterized by various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.
1. Antimicrobial Activity
Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds containing the quinoxaline nucleus possess activity against a variety of bacterial and fungal strains.
- Antibacterial Activity : Research indicates that certain quinoxaline derivatives are effective against Gram-positive and Gram-negative bacteria. For instance, a study found that this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) were determined to assess the effectiveness of the compound .
Microbial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 4 |
Aspergillus niger | 32 |
2. Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. This compound has shown cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Notable studies have evaluated its effects on breast cancer (MCF-7), colon cancer (HT-29), and ovarian cancer (A2780) cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HT-29 | 15 |
A2780 | 12 |
3. Anti-inflammatory Activity
Quinoxalines are also recognized for their anti-inflammatory properties. Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro .
Case Studies
Several case studies illustrate the therapeutic potential of quinoxaline derivatives:
- Case Study on Anticancer Effects : A recent investigation into the effects of this compound on MCF-7 cells demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of various quinoxaline derivatives, including this compound, showing effective inhibition of bacterial growth compared to standard antibiotics .
Properties
IUPAC Name |
2-phenylsulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPJFCGVAQCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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